5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a pentan-3-yl group at the 1-position, with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. The methyl and carboxylic acid groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol or aldehyde derivatives of the original compound.
Substitution: Introduction of various substituents, such as halogens or alkyl groups, onto the pyrazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid: Has a different alkyl group at the 1-position.
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.
Uniqueness: The presence of both the methyl group at the 5-position and the pentan-3-yl group at the 1-position, along with the carboxylic acid group at the 4-position, gives 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid unique chemical and physical properties. These structural features can influence its reactivity, binding interactions, and overall stability, making it distinct from similar compounds.
Properties
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)9(6-11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBVUNRENAZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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